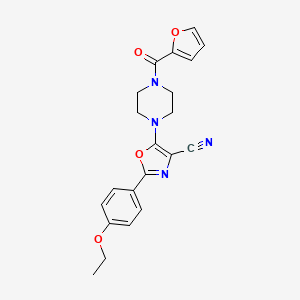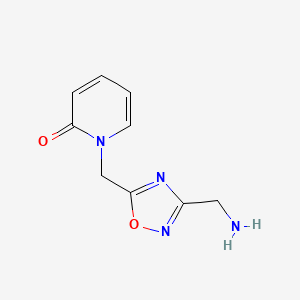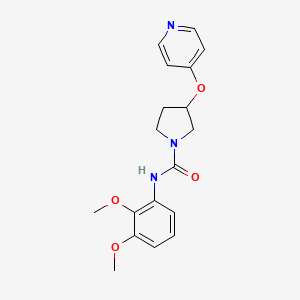
2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological evaluations. The related compounds have been designed to target specific biological activities, such as antidepressant and antianxiety properties, fungicidal and herbicidal activities, and serotonin receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . Similarly, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives involves the preparation of an intermediate via a solvent-free reaction followed by microwave irradiation or conventional heating . These methods suggest that the synthesis of the compound would likely involve similar sophisticated organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry . Additionally, single-crystal X-ray diffraction studies have been used to confirm the structures of certain piperazine derivatives, providing insights into the conformation and intermolecular interactions within the crystal lattice . These techniques would be essential in determining the precise molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds have been designed to participate in specific biological pathways or to interact with particular receptors. For example, some derivatives have been tested for their antidepressant and antianxiety activities through behavioral tests in mice , while others have been evaluated for their fungicidal and herbicidal activities in vitro and in vivo . Additionally, certain naphthyridine derivatives have been tested for their antagonism against the serotonin 5-HT3 receptor . These studies indicate that the compound may also be designed to undergo specific chemical reactions within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as melting points and solubility, are typically characterized during the synthesis and evaluation process. These properties are crucial for understanding the compound's stability, bioavailability, and overall suitability for its intended application. The related literature does not provide specific details on the physical and chemical properties of "this compound", but similar compounds have been analyzed using these criteria .
Applications De Recherche Scientifique
Oxazoles in Scientific Research
Oxazoles, as part of the compound's structure, are notable for their presence in various therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. A review covering the therapeutic potential of oxazole scaffolds highlights their significance in medicinal chemistry, underscoring the diverse pharmacological profiles that these structures can impart to molecules. Such scaffolds have been explored for their natural occurrence and synthetic adaptability in creating new therapeutic agents (Kaur et al., 2018).
Piperazine Derivatives in Research
Piperazine derivatives find extensive application across a spectrum of therapeutic areas, including antipsychotic, antihistamine, and antidepressant drugs, among others. The flexibility of the piperazine ring allows for significant variations in drug design, influencing both pharmacokinetic and pharmacodynamic properties. Research into piperazine derivatives emphasizes their broad potential and encourages further exploration into their use for various diseases (Rathi et al., 2016).
Furan Derivatives for Sustainable Chemistry
Furan derivatives, particularly those like 5-hydroxymethylfurfural (HMF), are pivotal in sustainable chemistry, serving as building blocks for polymers, fuels, and other functional materials derived from biomass. Such compounds are explored for their role in transitioning to a bio-based economy, where plant-derived materials can replace non-renewable hydrocarbon sources. The synthesis and application of furan derivatives, including their role in producing new polymers and fuels, are crucial areas of research aimed at environmental sustainability (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(29-19)25-11-9-24(10-12-25)20(26)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKMRKFKDEFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)
![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)
![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)
![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)
![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)
![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)
